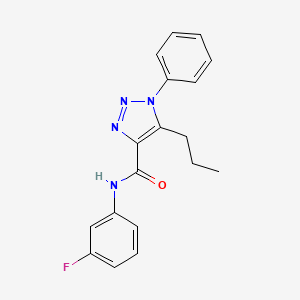
N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, commonly known as "FPTC," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPTC belongs to the class of compounds known as triazoles and has been identified as a promising drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Antitumor Activity
Research has focused on the synthesis of related compounds and their potential antitumor activities. For example, compounds with modifications in the phenyl and fluorophenyl groups have been synthesized and shown to inhibit the proliferation of cancer cell lines, demonstrating the potential of such compounds in cancer research and therapy. This includes the synthesis of compounds with specific structural characteristics that have shown inhibitory effects on various cancer cell lines, suggesting that modifications to the fluoro- and phenyl- groups can impact biological activity significantly (Hao et al., 2017).
Biological Activity and Structural Analysis
The biological activity of related compounds has been a subject of interest, particularly in the context of their interaction with biological targets. This includes the synthesis and structural characterization of derivatives, some of which have shown cytotoxic effects on breast cancer cell lines, suggesting the relevance of these compounds in the development of new therapeutic agents (Kelly et al., 2007).
Experimental and Theoretical Analysis
Theoretical and experimental analyses have been conducted on related triazole derivatives to understand their intermolecular interactions and potential applications. This includes studies on biologically active 1,2,4-triazole derivatives, exploring their crystal structures, and analyzing intermolecular interactions, which can provide insights into the design of compounds with enhanced biological activities (Shukla et al., 2014).
Photophysical Properties and Application Prospects
Research into the photophysical properties of related triazole compounds has revealed their potential application in sensing and biological research. For instance, certain triazole derivatives exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, making them suitable for use as sensors in monitoring and controlling pH within biological systems (Safronov et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-7-16-17(18(24)20-14-9-6-8-13(19)12-14)21-22-23(16)15-10-4-3-5-11-15/h3-6,8-12H,2,7H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNZUIBSLXOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)
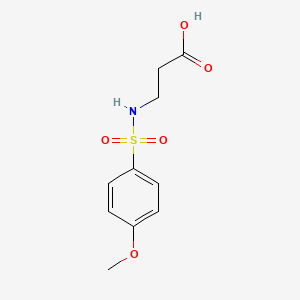
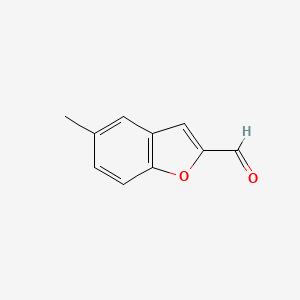
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)
![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)
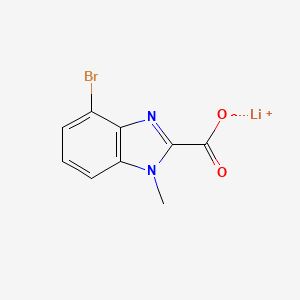


![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)
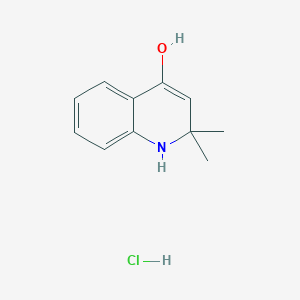
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)
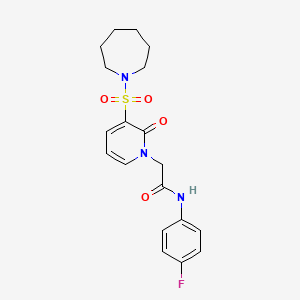
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)